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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)oxirane

Cat. No.: B1220430 Get Quote

A detailed analysis for researchers, scientists, and drug development professionals on the

spectroscopic characteristics of 2-(4-Nitrophenyl)oxirane in relation to its synthetic

precursors, 4-nitrobenzaldehyde and trimethylsulfonium iodide.

This guide provides an objective comparison of the spectroscopic properties of the epoxide, 2-
(4-Nitrophenyl)oxirane, with its precursors, 4-nitrobenzaldehyde and trimethylsulfonium

iodide. The formation of the oxirane ring and the electronic changes upon conversion are

clearly delineated through a comparative analysis of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data. Detailed experimental

protocols for the synthesis and spectroscopic analyses are also provided to support

reproducibility and further investigation.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2-(4-
Nitrophenyl)oxirane and its precursors.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compound
Aromatic
Protons

Aldehyde/Oxir
ane Protons

Methyl
Protons

Solvent

4-

Nitrobenzaldehy

de

8.40 (d), 8.11 (d) 10.18 (s) - CDCl₃

Trimethylsulfoniu

m Iodide
- - 2.9 (s) DMSO-d₆

2-(4-

Nitrophenyl)oxira

ne

~8.2 (d), ~7.5 (d)
~3.9 (dd), ~3.2

(dd), ~2.8 (dd)
- CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound
Aromatic
Carbons

Aldehyde/Oxir
ane Carbons

Methyl
Carbons

Solvent

4-

Nitrobenzaldehy

de

151.1, 139.5,

130.6, 124.3
191.4 - CDCl₃

Trimethylsulfoniu

m Iodide
- - 25.5 DMSO-d₆

2-(4-

Nitrophenyl)oxira

ne

~148, ~146,

~126, ~124
52, 46 - Not specified

Table 3: IR Spectroscopic Data (ν, cm⁻¹)
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Compound C=O Stretch
NO₂ Stretch
(asym, sym)

C-H (Aromatic)
C-O-C
(epoxide)

4-

Nitrobenzaldehy

de

~1700 ~1530, ~1350 ~3100 -

Trimethylsulfoniu

m Iodide
- - - -

2-(4-

Nitrophenyl)oxira

ne

- ~1520, ~1345 ~3080
~1250, ~900,

~830

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

Compound λmax Solvent

4-Nitrobenzaldehyde 265 Ethanol

Trimethylsulfonium Iodide Not applicable -

2-(4-Nitrophenyl)oxirane ~270-280 (estimated) Not specified

Experimental Protocols
Synthesis of 2-(4-Nitrophenyl)oxirane via Corey-
Chaykovsky Reaction
This procedure outlines the synthesis of 2-(4-nitrophenyl)oxirane from 4-nitrobenzaldehyde

and trimethylsulfonium iodide, based on the Corey-Chaykovsky reaction.

Materials:

4-Nitrobenzaldehyde

Trimethylsulfonium iodide

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
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Dimethyl sulfoxide (DMSO), anhydrous

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of trimethylsulfonium iodide (1.1 equivalents) in anhydrous DMSO, add sodium

hydride (1.1 equivalents) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

Stir the resulting mixture at room temperature for approximately 30-45 minutes to form the

sulfur ylide (dimethylsulfonium methylide).

In a separate flask, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous DMSO.

Slowly add the solution of 4-nitrobenzaldehyde to the freshly prepared sulfur ylide solution at

room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically

complete within a few hours.

Upon completion, quench the reaction by the slow addition of water.

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude 2-(4-nitrophenyl)oxirane by column chromatography on silica gel or by

recrystallization.
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Spectroscopic Analysis Protocols
NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.

Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard.

IR Spectroscopy:

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

Solid samples are analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR)

accessory.

Liquid samples are analyzed as thin films between NaCl or KBr plates.

Frequencies are reported in wavenumbers (cm⁻¹).

UV-Vis Spectroscopy:

UV-Vis absorption spectra are recorded on a double-beam spectrophotometer.

Samples are dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or

acetonitrile).

The wavelength of maximum absorbance (λmax) is reported in nanometers (nm).

Spectroscopic Comparison and Interpretation
The spectroscopic data reveals significant changes that occur during the conversion of 4-

nitrobenzaldehyde to 2-(4-nitrophenyl)oxirane.

¹H NMR: The most notable change is the disappearance of the characteristic aldehyde

proton singlet of 4-nitrobenzaldehyde at around 10.18 ppm.[1] In its place, the spectrum of 2-
(4-nitrophenyl)oxirane shows a set of signals in the 2.5-4.0 ppm region, which are
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characteristic of the protons on the oxirane ring. The aromatic protons of the product are also

shifted compared to the starting material due to the change in the electronic environment.

¹³C NMR: The carbonyl carbon signal of 4-nitrobenzaldehyde at approximately 191.4 ppm is

absent in the product's spectrum.[2] This is replaced by two new signals for the oxirane ring

carbons at around 52 and 46 ppm. The upfield shift of these carbons is a hallmark of the

three-membered ring structure.

IR Spectroscopy: The strong carbonyl (C=O) stretching vibration of 4-nitrobenzaldehyde at

roughly 1700 cm⁻¹ is absent in the spectrum of 2-(4-nitrophenyl)oxirane.[3][4][5][6] Instead,

new characteristic peaks for the epoxide C-O-C stretching appear in the fingerprint region,

typically around 1250, 900, and 830 cm⁻¹. The strong symmetric and asymmetric stretches

of the nitro group (NO₂) are present in both the precursor and the product.

UV-Vis Spectroscopy: 4-Nitrobenzaldehyde exhibits a maximum absorbance at

approximately 265 nm in ethanol. While specific experimental data for 2-(4-
nitrophenyl)oxirane is not readily available, it is expected to have a similar absorption

profile, likely with a slight shift in the λmax due to the alteration of the chromophore system

upon epoxidation.

Visualizing the Transformation and Analysis
To better illustrate the relationships and processes described, the following diagrams are

provided.

4-Nitrobenzaldehyde
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Caption: Synthetic pathway for 2-(4-Nitrophenyl)oxirane.
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Caption: Workflow for spectroscopic comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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